molecular formula C12H17BrN2 B1525309 5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine CAS No. 1219964-45-0

5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine

Cat. No. B1525309
M. Wt: 269.18 g/mol
InChI Key: UETUJWVCSWNDAH-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine (BMMP) is an organobromine compound that has been used in a variety of scientific applications, ranging from organic synthesis to biochemistry and physiology. BMMP is a relatively simple organic compound, consisting of a pyridine ring with two methyl groups and a bromo substituent. Due to its unique structure, BMMP has a variety of properties that make it an attractive compound for scientific research.

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Ahmad et al. (2017) in "Molecules" explored the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including variations of 5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine. The study also used Density Functional Theory (DFT) to investigate these derivatives' potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition activities. (Ahmad et al., 2017).

Spectroscopic and Optical Studies

  • The spectroscopic characterization of similar compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, was performed by Vural and Kara (2017) in "Optik." They applied techniques like FT-IR and NMR spectroscopies, and conducted DFT studies to explore the non-linear optical properties and interactions with DNA. This research demonstrates the importance of understanding the molecular structure and properties of pyridine derivatives. (Vural & Kara, 2017).

Electrochemical and Quantum Approaches

  • Research by El-Lateef et al. (2015) in the "Journal of Electroanalytical Chemistry" investigated Schiff bases compounds, including those related to 5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine. Their study focused on the electrochemical inhibition activity of these compounds on carbon steel corrosion, highlighting their potential applications in industrial and engineering contexts. (El-Lateef et al., 2015).

Photocycloaddition Research

  • Albrecht et al. (2008) conducted research on dihydropyrrol-2-ones and dihydropyridin-2-ones, derivatives related to the chemical . Their work in "The Journal of Organic Chemistry" focused on the intramolecular photocycloaddition of these compounds, which could have implications in synthetic chemistry and photoreactive materials. (Albrecht et al., 2008).

properties

IUPAC Name

5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-7-10(2)11(13)8-14-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETUJWVCSWNDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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